Propyl (Z)-docos-13-enoate
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Overview
Description
Propyl (Z)-docos-13-enoate is a long-chain unsaturated fatty acid ester that is commonly found in plants and animals. This compound has received significant attention in recent years due to its potential applications in various fields, including scientific research. In
Mechanism Of Action
The mechanism of action of Propyl (Z)-docos-13-enoate is not fully understood. However, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Propyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of lipase enzymes. In vivo studies have shown that Propyl (Z)-docos-13-enoate can reduce inflammation and tumor growth in mice.
Advantages And Limitations For Lab Experiments
One advantage of using Propyl (Z)-docos-13-enoate in lab experiments is its availability. This compound can be synthesized through various methods and is commercially available. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on Propyl (Z)-docos-13-enoate. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic applications. Another direction is to explore its potential as a food additive and flavoring agent. Additionally, more studies are needed to determine the safety and toxicity of Propyl (Z)-docos-13-enoate.
Synthesis Methods
Propyl (Z)-docos-13-enoate can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of propyl alcohol with (Z)-docos-13-enoic acid in the presence of a catalyst. Enzymatic synthesis involves the use of lipases to catalyze the esterification reaction between propyl alcohol and (Z)-docos-13-enoic acid. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce Propyl (Z)-docos-13-enoate.
Scientific Research Applications
Propyl (Z)-docos-13-enoate has potential applications in various scientific research fields, including biochemistry, pharmacology, and food science. In biochemistry, this compound is used as a substrate for lipase activity assays. In pharmacology, Propyl (Z)-docos-13-enoate has been shown to have anti-inflammatory and anti-tumor properties. In food science, this compound is used as a food additive and flavoring agent.
properties
CAS RN |
10507-48-9 |
---|---|
Product Name |
Propyl (Z)-docos-13-enoate |
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
propyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C25H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24-4-2/h11-12H,3-10,13-24H2,1-2H3/b12-11- |
InChI Key |
ZBCJNEVCBQAZRU-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCC |
Other CAS RN |
10507-48-9 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.